Welcome to the BenchChem Online Store!
molecular formula C11H8N4O B8307540 4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenol

4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenol

Cat. No. B8307540
M. Wt: 212.21 g/mol
InChI Key: YABCLSATWIFESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232273B2

Procedure details

To a solution of compound 21C (100 mg, 0.31 mmol) in THF (5 mL) was added NaOH (0.248 mL, 0.621 mmol) and hydrogen peroxide (0.048 mL, 0.466 mmol). The mixture was stirred at 0° C. for 30 minutes. The reaction mixture was concentrated under reduced pressure and the concentrate was dissolved in 8 mL of water. The aqueous solution was acidified with diluted HCl. A white precipitate was collected, washed with water, and dried to provide the desired product 21D: 1H NMR (400 MHz, DMSO-D6) δ ppm 9.75 (1H, s), 9.44 (1H, s), 9.09 (1H, s), 8.59 (1H, s), 7.82-7.99 (2H, m), 6.83-7.05 (2H, m).
Name
compound 21C
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.248 mL
Type
reactant
Reaction Step One
Quantity
0.048 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[C:19]4=[N:20][CH:21]=[N:22][CH:23]=[C:18]4[CH:17]=[N:16]3)=[CH:11][CH:10]=2)O1.[OH-:25].[Na+].OO>C1COCC1>[N:15]1([C:12]2[CH:13]=[CH:14][C:9]([OH:25])=[CH:10][CH:11]=2)[C:19]2=[N:20][CH:21]=[N:22][CH:23]=[C:18]2[CH:17]=[N:16]1 |f:1.2|

Inputs

Step One
Name
compound 21C
Quantity
100 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1N=CC=2C1=NC=NC2)C
Name
Quantity
0.248 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.048 mL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate was dissolved in 8 mL of water
CUSTOM
Type
CUSTOM
Details
A white precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=CC=2C1=NC=NC2)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.